molecular formula C14H28OSn B14498165 Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane CAS No. 65286-69-3

Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane

Cat. No.: B14498165
CAS No.: 65286-69-3
M. Wt: 331.08 g/mol
InChI Key: PXMNCMMLCMIDPV-UHFFFAOYSA-N
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Description

Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane typically involves the reaction of triethylstannane with an appropriate epoxide. The reaction conditions often include the use of a catalyst to facilitate the formation of the oxirane ring. The process may involve the following steps:

    Preparation of the Epoxide: The starting material, 2-(prop-2-en-1-yl)oxirane, is prepared through the epoxidation of an allylic alcohol using a peracid such as m-chloroperbenzoic acid (m-CPBA).

    Reaction with Triethylstannane: The epoxide is then reacted with triethylstannane in the presence of a catalyst, such as a Lewis acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The tin atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are employed.

Major Products Formed

    Oxidation: Tin oxides or organotin oxides.

    Reduction: Organotin hydrides.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex organotin compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds are beneficial.

Mechanism of Action

The mechanism of action of Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The tin atom can also form coordination complexes with various ligands, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane: Unique due to its specific structure and combination of functional groups.

    {3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane: Similar structure but with different alkyl groups attached to the tin atom.

Uniqueness

This compound is unique due to its specific combination of an oxirane ring and a propyl group attached to the tin atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

65286-69-3

Molecular Formula

C14H28OSn

Molecular Weight

331.08 g/mol

IUPAC Name

triethyl-[3-(2-prop-2-enyloxiran-2-yl)propyl]stannane

InChI

InChI=1S/C8H13O.3C2H5.Sn/c1-3-5-8(6-4-2)7-9-8;3*1-2;/h3H,1-2,4-7H2;3*1H2,2H3;

InChI Key

PXMNCMMLCMIDPV-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)CCCC1(CO1)CC=C

Origin of Product

United States

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